molecular formula C6H12N4O2 B2881660 (1S)-1-{4-Amino-5-[(1S)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol CAS No. 111853-53-3

(1S)-1-{4-Amino-5-[(1S)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol

Cat. No.: B2881660
CAS No.: 111853-53-3
M. Wt: 172.188
InChI Key: JOXDXBMIJJFJMN-IMJSIDKUSA-N
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Description

(1S)-1-{4-Amino-5-[(1S)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol (CAS 111853-53-3) is a sophisticated chiral building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a 1,2,4-triazole core symmetrically substituted with hydroxymethyl groups, is highly versatile for the synthesis of complex molecular architectures. The 1,2,4-triazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities and its ability to mimic other heterocycles found in natural products . Researchers are particularly interested in this compound and its derivatives for their potential to mimic the binding mode of purine analogues, such as those found in nucleosides, enabling the inhibition of key enzymes . This mechanism opens avenues for developing new therapeutic agents. Furthermore, 1,2,4-triazole-3-thione derivatives have demonstrated potent antimicrobial and antioxidant properties in scientific studies, while other derivatives have been explored as multifunctional pharmacological agents, including inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1), a validated target for cardiovascular and ocular diseases . The defined (S) configuration at both chiral centers provides specific three-dimensionality, which is crucial for selective interactions with biological targets. As a key synthetic intermediate, this compound can be further functionalized to create novel inhibitors and bioactive molecules for various research programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1S)-1-[4-amino-5-[(1S)-1-hydroxyethyl]-1,2,4-triazol-3-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2/c1-3(11)5-8-9-6(4(2)12)10(5)7/h3-4,11-12H,7H2,1-2H3/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXDXBMIJJFJMN-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(N1N)C(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NN=C(N1N)[C@H](C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-{4-Amino-5-[(1S)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through a reaction with ethylene oxide or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-{4-Amino-5-[(1S)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

(1S)-1-{4-Amino-5-[(1S)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal or antibacterial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-{4-Amino-5-[(1S)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The amino and hydroxyethyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues in the 1,2,4-Triazole Family

The following table summarizes key structural and functional differences between the target compound and related triazole derivatives:

Compound Core Structure Substituents Key Properties/Applications Reference
(1S)-1-{4-Amino-5-[(1S)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol 1,2,4-Triazole 4-Amino, 5-(1S-hydroxyethyl), 3-ethanol Chiral centers enhance stereoselectivity; potential for hydrogen bonding due to hydroxyl groups
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) 1,2,3-Triazole + thiadiazole Methyl, phenyl, hydrazono groups Exhibits intramolecular cyclization; used in heterocyclic synthesis
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole Difluorophenyl, phenylsulfonyl, thioether linkage Sulfonyl groups improve metabolic stability; fluorinated aryl groups enhance lipophilicity
Potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate 1,2,4-Triazole Morpholinomethyl, thioacetate Hepatoprotective activity demonstrated in preclinical models

Key Observations :

  • Substituent Effects: Sulfonyl and fluorinated groups (as in ) increase lipophilicity and stability, whereas hydroxyl and amino groups (as in the target compound) enhance solubility and hydrogen-bonding capacity .
  • Biological Activity : Thioether-linked triazoles (e.g., ) show hepatoprotective effects, suggesting that the target compound’s hydroxyl groups could modulate similar pathways if tested .
Oxadiazole and Other Heterocyclic Analogs

The compound (1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol () shares a hydroxyethyl moiety but replaces the triazole core with an oxadiazole ring. Oxadiazoles are often more electron-deficient than triazoles, which may affect their reactivity in medicinal applications .

Biological Activity

(1S)-1-{4-Amino-5-[(1S)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol, commonly referred to as a triazole derivative, has garnered attention due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal, antiviral, and anticancer effects. This article explores the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of (1S)-1-{4-Amino-5-[(1S)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol is C6_6H12_{12}N4_4O2_2. Its structure includes an amino group and a hydroxyethyl substituent on the triazole ring, which are critical for its biological interactions.

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. Recent studies have shown that derivatives of triazoles exhibit significant efficacy against various fungal pathogens. For instance, the presence of the triazole moiety in (1S)-1-{4-Amino-5-[(1S)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol enhances its ability to inhibit fungal growth by interfering with ergosterol biosynthesis .

Anticancer Potential

The anticancer properties of triazole derivatives have been extensively studied. A related compound demonstrated significant activity against various cancer cell lines, including colon and breast cancer cells. The IC50_{50} values for these activities were reported at 6.2 μM and 27.3 μM respectively for related triazole compounds . While direct studies on (1S)-1-{4-Amino-5-[(1S)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol are sparse, its structural features suggest it may exhibit similar anticancer effects.

Data Table: Biological Activities of Triazole Derivatives

Activity TypeCompoundTarget Organism/Cell LineIC50_{50} Value
Antifungal(related triazole derivative)Various fungiNot specified
Antiviral(related triazole derivative)Viral pathogensNot specified
Anticancer(related triazole derivative)HCT116 (colon cancer)6.2 μM
T47D (breast cancer)27.3 μM

Case Studies

Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various triazole derivatives, one compound demonstrated significant cytotoxicity against HCT116 and T47D cell lines. The study highlighted the importance of structural modifications in enhancing activity and selectivity towards cancer cells .

Case Study 2: Antifungal Screening
A phenotypic screening approach was utilized to identify novel antifungal agents among triazole derivatives. The results indicated that modifications at specific positions on the triazole ring significantly influenced antifungal potency .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves triazole ring formation via cyclization of hydrazine derivatives with carbonyl compounds. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and cyclization efficiency .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions .
  • Amine nucleophilicity : Substituents on the amine precursor dictate reaction kinetics and regioselectivity . Example protocol: React (1S)-1-aminoethanol with a substituted triazole-carbaldehyde under reflux in acetonitrile, followed by reduction .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • 1H/13C NMR : Assign signals for stereochemical centers (e.g., hydroxyethyl groups) and triazole protons . 2D NMR (COSY, HSQC) resolves overlapping signals in crowded spectral regions .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
  • Mass spectrometry (HRMS) : Confirm molecular formula via exact mass matching .

Q. What stereochemical considerations are critical during synthesis?

Methodological Answer: The compound contains two chiral centers. Strategies include:

  • Enantioselective catalysis : Use chiral ligands (e.g., BINAP) in asymmetric hydrogenation .
  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Circular dichroism (CD) : Validate absolute configuration post-synthesis .

Q. How can researchers assess the compound’s stability under experimental conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Thermal stress : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify decomposition products .
  • pH stability : Test solubility and integrity in buffers (pH 1–10) relevant to biological assays .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Assay standardization : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations .
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity alongside cell-based assays .
  • Purity verification : Re-test bioactive batches with LC-MS to rule out impurity-driven effects .

Q. What computational strategies predict pharmacokinetic properties and target interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with triazole-binding enzymes (e.g., cytochrome P450) .
  • ADMET prediction : SwissADME or ADMETLab 2.0 estimate oral bioavailability, blood-brain barrier penetration, and toxicity .
  • MD simulations : Run 100-ns trajectories to assess binding stability in physiological conditions .

Q. How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer: Design analogs with modifications to:

  • Triazole substituents : Replace hydroxyethyl with methyl or phenyl groups .
  • Amino group : Test acetylated or alkylated derivatives. Refer to SAR tables for related triazoles (e.g., morpholinoethyl analogs) to prioritize targets .

Q. What experimental designs mitigate low solubility in biological assays?

Methodological Answer:

  • Co-solvents : Use ≤0.1% DMSO or β-cyclodextrin inclusion complexes .
  • Prodrug synthesis : Introduce ester moieties at the hydroxyethyl group to enhance permeability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles and characterize release kinetics .

Q. How are binding affinity and selectivity quantified against off-target receptors?

Methodological Answer:

  • SPR/ITC : Measure real-time binding kinetics (ka/kd) and thermodynamics (ΔH, ΔS) .
  • Competitive assays : Use fluorescent probes (e.g., FITC-labeled ligands) in flow cytometry .
  • Cryo-EM/X-ray crystallography : Resolve binding modes at atomic resolution .

Q. What strategies address synthetic challenges like low yields or side reactions?

Methodological Answer:

  • Protecting groups : Temporarily block hydroxyethyl groups with TBSCl during triazole formation .
  • In situ monitoring : Use LC-MS to detect intermediates and optimize reaction timelines .
  • DoE (Design of Experiments) : Apply factorial design to test solvent/temperature/catalyst combinations .

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